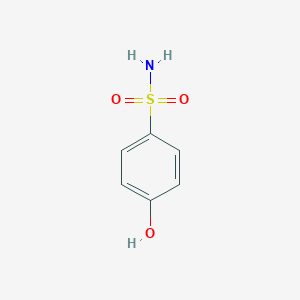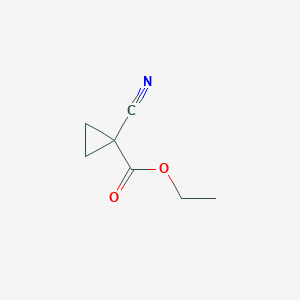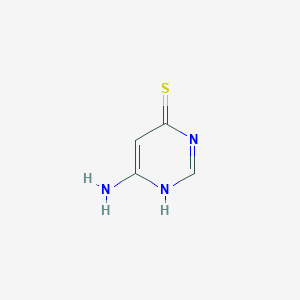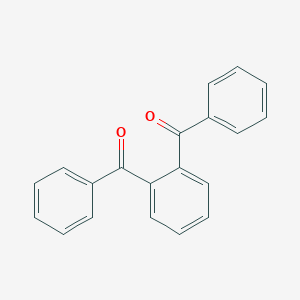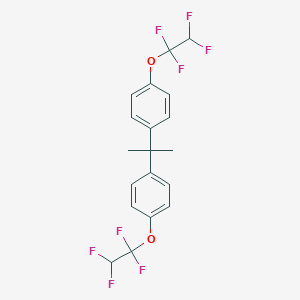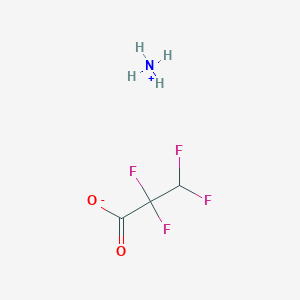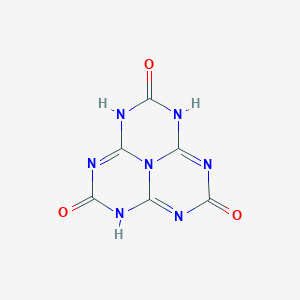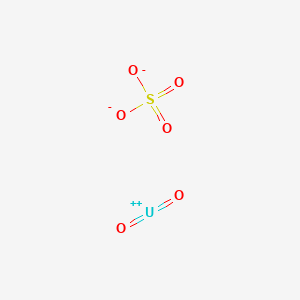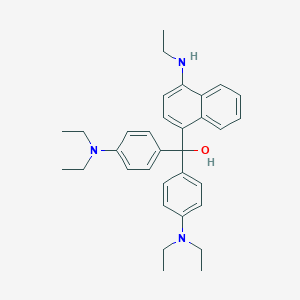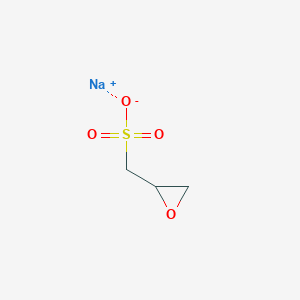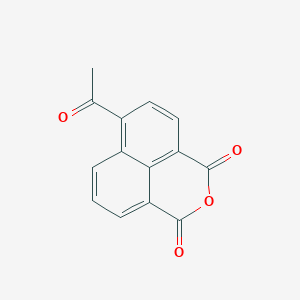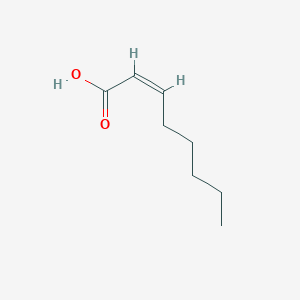
trans-2-Octenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Oct-2-enoic acid is an endogenous metabolite, which means it is naturally produced within organisms. It is a type of α,β-unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is colorless to light yellow in appearance and has a molecular formula of C8H14O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Oct-2-enoic acid can be synthesized through various methods. One common approach involves the oxidation of aliphatic aldehydes using hepatic microsomal enzymes . Another method includes the slow evaporation of ethanolic solutions at low temperatures, such as -30°C .
Industrial Production Methods
In industrial settings, (E)-Oct-2-enoic acid is often produced through controlled chemical reactions involving the oxidation of specific precursors. The exact methods can vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
Types of Reactions
(E)-Oct-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form saturated carboxylic acids.
Substitution: Various substituents can replace the hydrogen atoms in the compound under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of (E)-Oct-2-enoic acid, such as saturated carboxylic acids and substituted alkenes .
Scientific Research Applications
(E)-Oct-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound plays a role in metabolic pathways and is studied for its involvement in various biological processes.
Mechanism of Action
The mechanism of action of (E)-Oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As an α,β-unsaturated carboxylic acid, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its biological and chemical functions .
Comparison with Similar Compounds
Similar Compounds
(E)-Hept-2-enoic acid: Another α,β-unsaturated carboxylic acid with similar properties but a shorter carbon chain.
(E)-Non-2-enoic acid: Similar structure with a longer carbon chain.
(E)-Dec-2-enoic acid: Another related compound with an even longer carbon chain.
Uniqueness
(E)-Oct-2-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and biological properties. Its role as an endogenous metabolite also sets it apart from many synthetic analogs .
Properties
CAS No. |
1470-50-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
oct-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
CWMPPVPFLSZGCY-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)O |
boiling_point |
139.00 to 141.00 °C. @ 13.00 mm Hg |
density |
0.935-0.941 |
melting_point |
5 - 6 °C |
Key on ui other cas no. |
1871-67-6 1470-50-4 |
physical_description |
Liquid Colourless liquid; Buttery, butterscotch aroma |
Pictograms |
Corrosive |
solubility |
slightly Insoluble in water; soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


